molecular formula C18H40NO4P B6361440 n-Tridecyl-phosphocholine CAS No. 85775-42-4

n-Tridecyl-phosphocholine

Cat. No. B6361440
CAS RN: 85775-42-4
M. Wt: 365.5 g/mol
InChI Key: LNGLXNDFDHCOAC-UHFFFAOYSA-N
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Description

N-Tridecyl-phosphocholine, also known as Fos-choline-13, is a novel class of detergents well suited for the solubilization, stabilization, and purification of membrane proteins . It is often used in the screening of the best-suited detergent for a given application .


Synthesis Analysis

This compound is involved in the synthesis of phosphatidylcholine, a major component of the eukaryotic membrane . It plays a crucial role in maintaining membrane integrity . A small-scale plasma membrane isolation protocol has been developed for the characterization of Candida albicans ABC (ATP-binding cassette) protein Cdr1, overexpressed in Saccharomyces cerevisiae .


Chemical Reactions Analysis

This compound is involved in the enzymatic acylation of lysophospholipids . It also participates in the non-enzymatic synthesis of natural diacylphospholipids by transacylation in water .

Scientific Research Applications

Mode of Action in Fungicides

n-Tridecyl-phosphocholine, as an active component in fungicides like Tridemorph, is known for its ability to inhibit sterol biosynthesis in various organisms. At higher concentrations, it causes direct membrane damage. In studies of fungal diseases, Tridemorph has shown to inhibit specific enzymes involved in sterol pathways, indicating a potential application in controlling plant diseases caused by fungi (Kerkenaar, 1983).

Role in Phosphatidylcholine Synthesis

This compound derivatives play a crucial role in lipid metabolism, specifically in phosphatidylcholine synthesis. Phosphocholine cytidylyltransferase, a key regulatory enzyme in this pathway, is influenced by various lipid types and properties. Research has shown that enzyme activation can be controlled by altering the surface potential and lipid composition of membranes, highlighting the importance of this compound related compounds in cellular lipid regulation (Cornell, 1991).

Antineoplastic Properties

Compounds related to this compound, like hexadecylphosphocholine, have demonstrated antineoplastic properties. Studies have shown their efficacy in topical treatments for cutaneous lymphomas. These compounds inhibit tumor cell growth and may possess immunoregulatory properties, making them a potential therapeutic option for certain types of skin cancers (Dummer et al., 1993).

Dietary Contributions to Phospholipid Metabolism

The study of ether-linked phospholipids, including this compound derivatives, in meats and fish has revealed their significant role in human diet and metabolism. These compounds contribute to the production of biologically active molecules like platelet-activating factor, influencing the lipid composition of tissues and potentially affecting biological responses mediated by ether lipid mediators (Blank et al., 1992).

Mechanism of Action

Target of Action

n-Tridecyl-phosphocholine is a type of phosphocholine, a class of compounds that play a crucial role in the solubilization, stabilization, and purification of membrane proteins . These membrane proteins are the primary targets of this compound. They are essential for various cellular functions, including signal transduction, transport of molecules, and cell adhesion .

Mode of Action

The mode of action of this compound involves its interaction with these membrane proteins. As a detergent, it aids in the solubilization of these proteins, thereby facilitating their stabilization and purification . This interaction results in changes in the structure and function of the membrane proteins, which can have significant effects on cellular processes .

Biochemical Pathways

This compound is involved in the biosynthesis of phosphatidylcholine (PtdCho), a major component of cell membranes . The therapeutic action of similar compounds, like citicoline, is thought to be caused by stimulation of PtdCho synthesis in the injured brain . This compound might enhance the reconstruction of PtdCho and sphingomyelin, but could also act by inhibiting destructive processes .

Pharmacokinetics

It’s known that the compound has a molecular weight of 3655 g/mol

Result of Action

The result of this compound’s action is the stabilization and purification of membrane proteins . This can have significant effects at the molecular and cellular levels, influencing various cellular processes. For instance, the enhancement of PtdCho and sphingomyelin synthesis can contribute to the repair of cell membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is well-suited for the solubilization, stabilization, and purification of membrane proteins, suggesting that it may perform optimally in environments where these proteins are present .

Future Directions

The roles of choline and choline-containing phospholipids (CCPLs) like n-Tridecyl-phosphocholine in the maintenance and progress of neurovascular unit (NVU) integrity are being actively researched . The interesting results obtained with some CCPLs, in particular with α-GPC, probably would justify reconsideration of the most promising molecules in larger attentively controlled studies .

properties

IUPAC Name

tridecyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17-22-24(20,21)23-18-16-19(2,3)4/h5-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGLXNDFDHCOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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